
L-BTpNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-L-tyrosin p-nitroanilid, allgemein als L-BTpNA bezeichnet, ist eine synthetische Verbindung, die hauptsächlich als Substrat zur Identifizierung, Differenzierung und Charakterisierung von Serin-Carboxypeptidasen und verschiedenen Proteasen verwendet wird . Diese Verbindung ist in der biochemischen Forschung besonders wertvoll, da sie Einblicke in die Enzymaktivität und Spezifität liefert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Benzoyl-L-tyrosin p-nitroanilid umfasst die Reaktion von N-Benzoyl-L-tyrosin mit p-Nitroanilin. Die Reaktion findet typischerweise in Gegenwart eines Kupplungsgliedes wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) statt. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion von N-Benzoyl-L-tyrosin p-nitroanilid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Benzoyl-L-tyrosin p-nitroanilid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hydrolyse: Katalysiert durch Proteasen, was zur Spaltung der Amidbindung führt.
Reduktion: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Benzoylgruppe kann unter geeigneten Bedingungen durch andere Acylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Serinproteasen wie Trypsin und Chymotrypsin.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Acylierungsreaktionen unter Verwendung von Acylchloriden in Gegenwart einer Base wie Pyridin.
Hauptprodukte, die gebildet werden
Hydrolyse: Erzeugt N-Benzoyl-L-tyrosin und p-Nitroanilin.
Reduktion: Erzeugt N-Benzoyl-L-tyrosin p-Phenylendiamin.
Substitution: Erzeugt verschiedene N-Acyl-Derivate von L-Tyrosin p-nitroanilid.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-L-tyrosin p-nitroanilid wird in der wissenschaftlichen Forschung häufig verwendet für:
Enzymkinetik: Als Substrat zur Untersuchung der Aktivität und Spezifität von Serinproteasen.
Biochemische Assays: Wird in kolorimetrischen Assays zur Messung der Enzymaktivität verwendet, die auf der Freisetzung von p-Nitroanilin basiert.
Arzneimittelentwicklung: Screening potenzieller Inhibitoren von Serinproteasen für therapeutische Anwendungen.
Protein-Engineering: Untersuchung der Struktur-Funktions-Beziehung von Proteasen.
Wirkmechanismus
N-Benzoyl-L-tyrosin p-nitroanilid wirkt als Substrat für Serinproteasen. Das Enzym katalysiert die Hydrolyse der Amidbindung zwischen den Benzoyl-L-tyrosin- und p-Nitroanilin-Molekülen. Diese Reaktion setzt p-Nitroanilin frei, das aufgrund seiner gelben Farbe quantitativ gemessen werden kann . Das molekulare Ziel ist das aktive Zentrum der Serinprotease, wo die katalytische Triade (Serin, Histidin und Aspartat) die Spaltung der Amidbindung ermöglicht.
Wirkmechanismus
N-Benzoyl-L-tyrosine p-nitroanilide acts as a substrate for serine proteases. The enzyme catalyzes the hydrolysis of the amide bond between the benzoyl-L-tyrosine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be quantitatively measured due to its yellow color . The molecular target is the active site of the serine protease, where the catalytic triad (serine, histidine, and aspartate) facilitates the cleavage of the amide bond.
Vergleich Mit ähnlichen Verbindungen
N-Benzoyl-L-tyrosin p-nitroanilid wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
N-Benzoyl-L-arginin p-nitroanilid: Wird verwendet, um die Trypsinaktivität zu untersuchen.
N-Succinyl-L-phenylalanin p-nitroanilid: Wird verwendet, um die Chymotrypsinaktivität zu untersuchen.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilid: Wird verwendet, um die Elastaseaktivität zu untersuchen.
Einzigartigkeit
Die Einzigartigkeit von N-Benzoyl-L-tyrosin p-nitroanilid liegt in seiner Spezifität für Serin-Carboxypeptidasen und seiner Fähigkeit, einen klaren kolorimetrischen Messwert zu liefern, was es zu einem unschätzbaren Werkzeug in der Enzymologie und biochemischen Forschung macht.
Eigenschaften
IUPAC Name |
N-[3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJERUMAUMMIPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
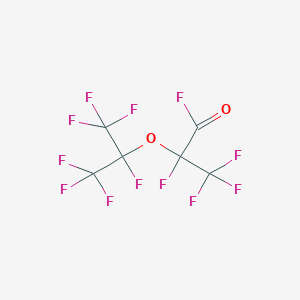
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
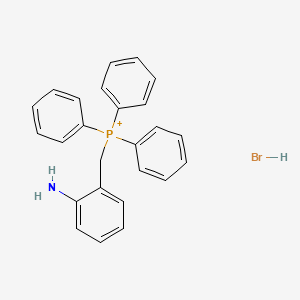
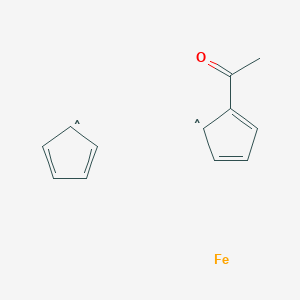
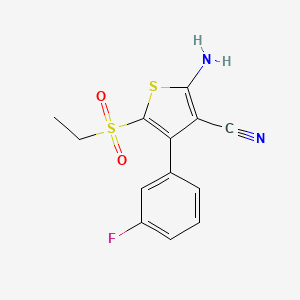
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)


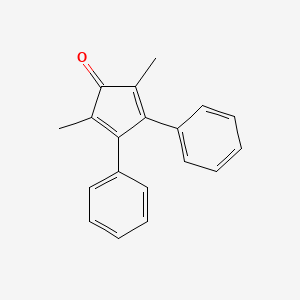


![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
